CP 1282
Overview
Description
The compound CP 1282 is a complex organic molecule with significant applications in various fields of science. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a tetrazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the thiazole and tetrazole rings. The thiazole ring is typically synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole ring can be formed via the reaction of an azide with a nitrile compound in the presence of a catalyst.
The key step in the synthesis is the coupling of the thiazole and tetrazole rings with the bicyclic core. This is achieved through a series of condensation reactions, often involving the use of protecting groups to ensure the selective formation of the desired product. The final step involves the deprotection and purification of the compound to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under mild conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and tetrazole rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **CP 1282
- **this compound
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which provides a versatile platform for chemical modifications. This allows for the development of a wide range of derivatives with varying biological activities and properties. The presence of both thiazole and tetrazole rings also enhances its binding affinity and specificity for molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(19-21-22-23)35-4-6-3-34-15-17(32-2,14(31)24(15)9(6)12(29)30)18-7(25)5-33-13-8(11(27)28)10(26)20-36-13/h15H,3-5H2,1-2H3,(H,18,25)(H,20,26)(H,27,28)(H,29,30)/t15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUINLYXNAJTNU-WBVHZDCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220004 | |
Record name | CP 1282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69712-30-7 | |
Record name | CP 1282 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 1282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.